

1-Iodo-6-methylnaphthalene: Technical Profile & Application Guide

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Compound of Interest

Compound Name: 1-Iodo-6-methylnaphthalene

CAS No.: 142882-54-0

Cat. No.: B596889

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Core Identity & Physicochemical Properties

1-Iodo-6-methylnaphthalene is a regiochemically distinct naphthalene derivative characterized by an iodine atom at the

-position (C1) and a methyl group on the distal ring at the

-position (C6). This 1,6-substitution pattern is less common than the 1,2- or 1,4-isomers, making it a valuable scaffold for constructing non-linear, extended aromatic systems used in optoelectronics and medicinal chemistry.

Chemical Specifications

Property	Data	Note
CAS Number	142882-54-0	Unique identifier
IUPAC Name	1-Iodo-6-methylnaphthalene	
Molecular Formula		
Molecular Weight	268.09 g/mol	
Physical State	Solid (Low Melting) or Viscous Oil	Depending on purity/polymorph; typically solidifies upon cooling.
Solubility	Soluble in DCM, THF, Toluene, Hexanes	Hydrophobic; insoluble in water.
Reactivity	High (C–I bond)	Excellent partner for Pd-catalyzed cross-couplings.

Structural Significance

The C1–Iodine bond is significantly more labile than C–Br or C–Cl bonds, facilitating oxidative addition to transition metals (Pd, Ni) under mild conditions. The C6–Methyl group acts as a weak activating group but, more importantly, provides a handle for further benzylic functionalization (e.g., radical bromination) or serves as a lipophilic anchor in drug candidates.

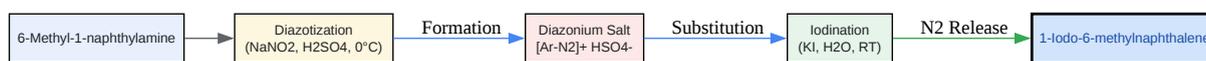
Synthesis: The "Regio-Fidelity" Protocol

Direct iodination of 2-methylnaphthalene is kinetically controlled to favor the 1-position (ortho to the methyl group), yielding 1-iodo-2-methylnaphthalene, not the desired 1-iodo-6-methyl isomer. Therefore, a Sandmeyer Reaction approach starting from the corresponding amine is the only self-validating method to guarantee 100% regiochemical purity.

Pathway: Sandmeyer Transformation

This protocol converts 6-methyl-1-naphthylamine (obtainable via nitration of 2-methylnaphthalene and separation of isomers, or from 6-methyl-1-tetralone) into the target iodide.

Reaction Scheme (DOT Visualization):



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Caption: Regioselective synthesis via Sandmeyer reaction ensuring C1-iodine placement.

Detailed Experimental Protocol

Objective: Synthesis of **1-iodo-6-methylnaphthalene** from 6-methyl-1-naphthylamine.

- Diazotization (The Critical Step):
 - Reagents: 6-Methyl-1-naphthylamine (10 mmol),
(2.5 M, 20 mL),
(11 mmol).
 - Procedure: Suspend the amine in sulfuric acid and cool to -5°C to 0°C in an ice/salt bath. Add
(dissolved in minimal water) dropwise.
 - Expert Insight: Maintain temperature strictly below 5°C to prevent hydrolysis to the naphthol (phenol). The solution should turn clear/yellowish as the diazonium salt forms.
- Iodination (Sandmeyer):
 - Reagents: Potassium Iodide (KI, 15 mmol), Urea (catalytic, to quench excess nitrite).
 - Procedure: Dissolve KI in 10 mL water. Add the cold diazonium solution slowly to the KI solution with vigorous stirring.
 - Observation: Immediate evolution of
gas and formation of a dark oil/solid.

- Workup: Stir at room temperature for 1 hour, then heat to 60°C for 30 mins to ensure complete decomposition. Extract with Diethyl Ether (mL). Wash with 10% (to remove free iodine) and Brine. Dry over .
- Purification:
 - Pass through a short silica plug (Hexanes) to remove trace phenols.
 - Yield Expectation: 75–85%.

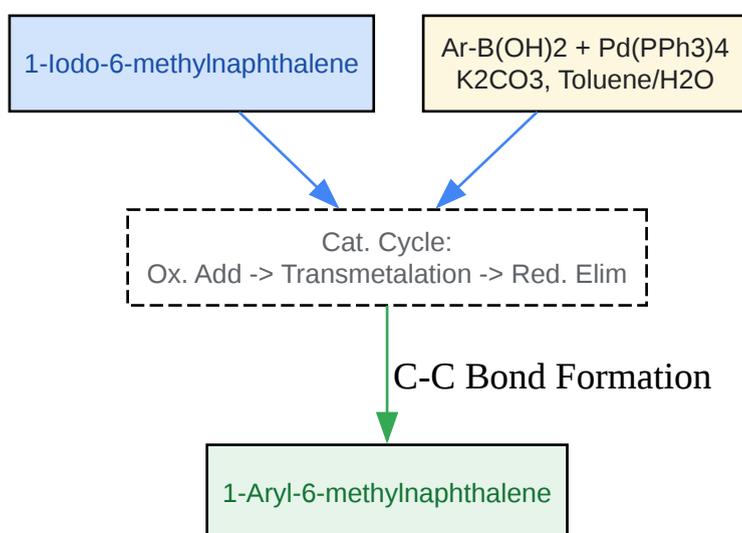
Applications in Drug Discovery & Materials

1-Iodo-6-methylnaphthalene is a premium "linker" molecule. Its asymmetry allows for the sequential construction of complex scaffolds.

A. Suzuki-Miyaura Cross-Coupling

The C1-Iodine is highly reactive, allowing coupling with boronic acids at room temperature, often preserving other sensitive halides (like Cl or Br) on the partner molecule.

Workflow: Synthesis of Biaryl Scaffolds



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Caption: Pd-catalyzed coupling workflow for biaryl synthesis.

B. Functionalization Logic

- C1 Position (Iodine): Site for C-C bond formation (Suzuki, Sonogashira, Heck).
- C6 Position (Methyl): Site for radical bromination (NBS/AIBN) to generate a benzylic bromide, enabling reactions (e.g., adding amines or ethers).
- Sequential Strategy: Perform the Pd-coupling first (chemoselective for I), then functionalize the methyl group.

Safety & Handling (SDS Summary)

Hazard Class	Statement	Precaution
Skin Irritation	Category 2 (H315)	Wear nitrile gloves; rapid absorption possible.
Eye Irritation	Category 2A (H319)	Use safety goggles; lachrymator potential.
Storage	Light Sensitive	Store in amber vials under Argon/Nitrogen at 2–8°C.
Stability	C–I Bond Lability	Avoid prolonged exposure to UV light to prevent iodine liberation (yellowing).

References

- PubChem. (2025). **1-Iodo-6-methylnaphthalene** Compound Summary. National Library of Medicine. [\[Link\]](#)^[1]
- Organic Syntheses. (Coll. Vol. 2). General Procedure for Sandmeyer Reaction. [\[Link\]](#)

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Sources

- 1. 1001337-33-2|2-(4-Iodophenyl)naphthalene|BLD Pharm [bldpharm.com]
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